2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%

Descripción general

Descripción

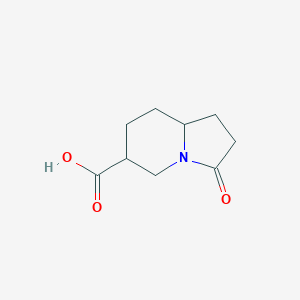

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the molecular formula BrC6H3(CF3)SO2NH2 . It has a molecular weight of 304.08 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide can be represented by the SMILES string NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F . The InChI representation is 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) .Physical And Chemical Properties Analysis

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a solid substance . Its melting point is between 185-189 °C .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) details the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

Ranganatha et al. (2018) synthesized a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis and Structural Characterization

Cheng De-ju (2015) conducted research on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study focused on the preparation of intermediates and novel compounds involving benzenesulfonamide, which can be used as candidate compounds for drug development (De-ju, 2015).

Photophysicochemical Properties

Öncül et al. (2022) synthesized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their study explored the photophysical and photochemical properties of these compounds, revealing potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Efflux Pump Inhibitory Effect

Oliveira-Tintino et al. (2021) evaluated a series of 1,8-naphthyridines sulfonamides for their inhibitory effects on the MepA efflux pump in Staphylococcus aureus. This study aimed to explore the potential of these compounds as efflux pump inhibitors, which could contribute to the development of novel therapeutic agents (Oliveira-Tintino et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZPPIIZPSRRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)